molecular formula C8H6ClN3O2 B15333399 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

Cat. No.: B15333399
M. Wt: 211.60 g/mol
InChI Key: DUGIEZYQVLIHEQ-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyridine core with a carboxylic acid group at position 7, a chlorine substituent at position 6, and a methyl group at position 3. This structure combines aromaticity, polarity, and steric effects, making it a candidate for pharmaceutical and agrochemical applications.

Molecular Formula: The compound’s molecular formula is inferred as C₈H₆ClN₃O₂ based on the addition of a chlorine atom and methyl group to the parent structure [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (C₇H₅N₃O₂) .
Molecular Weight: Calculated as 212.63 g/mol (sum of atomic masses: 8C, 6H, 1Cl, 3N, 2O).
Key Features:

  • Carboxylic acid at position 7 enables hydrogen bonding and salt formation, influencing solubility and bioavailability.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-4-10-11-7-2-5(8(13)14)6(9)3-12(4)7/h2-3H,1H3,(H,13,14)

InChI Key

DUGIEZYQVLIHEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the triazole ring. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid are compared below with analogous compounds, focusing on substituents, ring systems, and inferred physicochemical behaviors.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Ring System Key Differences
This compound C₈H₆ClN₃O₂ 212.63 6-Cl, 3-CH₃ [1,2,4]Triazolo[4,3-a]pyridine Reference compound for this analysis.
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic Acid (Parent) C₇H₅N₃O₂ 163.13 None [1,2,4]Triazolo[4,3-a]pyridine Lacks chloro and methyl groups; lower molecular weight and reduced lipophilicity .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid C₉H₇N₃O₂ 209.23 3-CH₃ [1,2,4]Triazolo[4,3-a]pyridine Missing chlorine at position 6; methyl group may reduce solubility compared to the chloro analog .
6-Chloro-3-(chloromethyl)-7-methyl[1,2,4]triazolo[4,3-b]pyridazine C₇H₆Cl₂N₄ 217.05 6-Cl, 3-CH₂Cl, 7-CH₃ [1,2,4]Triazolo[4,3-b]pyridazine Pyridazine ring instead of pyridine; dual chlorine atoms increase molecular weight and polarity .
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid Ethyl Ester C₉H₈BrN₃O₂ 270.09 3-Br, ethyl ester [1,2,4]Triazolo[4,3-a]pyridine Bromine substituent and ester group enhance lipophilicity but reduce hydrogen-bonding capacity .

Key Observations:

Substituent Effects: Chlorine vs. Methyl vs. Chloromethyl: The chloromethyl group in the pyridazine derivative (C₇H₆Cl₂N₄) introduces higher reactivity and polarity compared to a simple methyl group .

Ring System Variations :

  • Pyridine ([1,2,4]triazolo[4,3-a]pyridine) vs. pyridazine ([1,2,4]triazolo[4,3-b]pyridazine) alters electron distribution. Pyridazines are generally more polar due to additional nitrogen atoms, impacting solubility and target interactions .

Functional Group Modifications :

  • Carboxylic Acid vs. Ester : The ethyl ester derivative (C₉H₈BrN₃O₂) lacks the acidic proton, improving membrane permeability but requiring metabolic activation for therapeutic activity .

Research Implications

  • Drug Design : The chloro and methyl substituents in this compound balance lipophilicity and solubility, making it a promising scaffold for kinase inhibitors or antimicrobial agents.
  • Synthetic Challenges : Introducing chlorine at position 6 may require regioselective halogenation techniques, as seen in pyridazine analogs .
  • Comparative Bioactivity : While direct biological data are unavailable, the parent carboxylic acid (C₇H₅N₃O₂) is documented as a research chemical, suggesting utility in structure-activity relationship (SAR) studies .

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